2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Description
2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
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Mechanism of Action
Benzofurans
The 2,3-dihydro-1-benzofuran moiety in the compound is a type of heterocyclic compound. Benzofurans are found in many natural products and pharmaceuticals. They are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Piperidines
The piperidin-4-yl group is a common feature in many bioactive compounds. Piperidines are key building blocks in the synthesis of many pharmaceuticals and have been associated with a variety of therapeutic properties, including analgesic and antidepressant effects .
Triazoles
The 1H-1,2,4-triazol-1-yl group is a type of heterocycle that is often found in pharmaceuticals. Triazoles have diverse biological activities and are used in medicinal chemistry as building blocks for the synthesis of more complex compounds .
Pyridazines
The 2,3-dihydropyridazin-3-one group is a type of pyridazine, which is a class of compounds known for their wide range of biological activities. Pyridazines have been studied for their potential as anti-inflammatory, antiviral, and anticancer agents .
Properties
IUPAC Name |
2-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c29-22-4-3-21(28-16-23-15-24-28)25-27(22)14-18-6-10-26(11-7-18)9-5-17-1-2-20-19(13-17)8-12-30-20/h1-4,13,15-16,18H,5-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHPLODSPBLGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CCC4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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